molecular formula C16H31NO5 B8025202 tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate

tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate

Cat. No.: B8025202
M. Wt: 317.42 g/mol
InChI Key: QUKPMKIGESHWTO-SCRDCRAPSA-N
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Description

Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is a complex organic compound that has garnered significant attention in various scientific fields. The unique stereochemistry of this compound, denoted by the (2R,3S,4S) configuration, influences its chemical properties and interactions, making it a subject of interest for researchers. Its molecular structure includes tert-butyl and carbamate groups, which contribute to its stability and reactivity in various chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate involves several key steps:

  • Formation of the Base Compound: Starting with a suitable hexane derivative, functional groups are introduced through a series of reactions including halogenation, nucleophilic substitution, and esterification.

  • Introduction of the Carbamate Group: The carbamate group is typically introduced via a reaction between an amine derivative of the hexane compound and a carbamoyl chloride.

  • Stereochemical Control: Ensuring the correct (2R,3S,4S) stereochemistry often requires the use of chiral catalysts or specific reaction conditions to achieve the desired configuration.

Industrial Production Methods

On an industrial scale, the production of this compound involves streamlined processes to maximize yield and efficiency:

  • Continuous Flow Chemistry: This method allows for the constant production of the compound by maintaining optimal reaction conditions throughout the process.

  • Green Chemistry Approaches: The use of environmentally benign solvents and catalysts reduces the ecological impact of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to simplify the molecular structure or alter its reactivity.

  • Substitution: Various substitution reactions allow for the introduction or replacement of functional groups, tailoring the compound for specific applications.

Common Reagents and Conditions

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

  • Catalysts: Transition metal catalysts like palladium or platinum are often employed to facilitate certain reactions.

Major Products Formed

  • Oxidation Products: May include aldehydes, ketones, or carboxylic acids, depending on the degree of oxidation.

  • Reduction Products: Typically result in the formation of alcohols or simpler hydrocarbons.

  • Substitution Products: Vary widely based on the nature of the substituents introduced during the reaction.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is used as a building block for the synthesis of more complex molecules, especially those with specific stereochemical requirements.

Biology

In biology, its derivatives are explored for their potential roles as enzyme inhibitors or substrates, contributing to our understanding of biochemical pathways.

Medicine

The compound's stability and reactivity make it a candidate for drug development, particularly in the design of prodrugs that release active agents in a controlled manner.

Industry

Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials with desired physical and chemical properties.

Mechanism of Action

The mechanism of action for this compound largely depends on its interaction with specific molecular targets. The presence of the methoxy and carbamate groups allows it to form stable complexes with enzymes or receptors, influencing biological activity:

  • Molecular Targets: Enzymes such as esterases and proteases.

  • Pathways Involved: Modulation of biochemical pathways related to metabolic processes or signal transduction.

Comparison with Similar Compounds

When compared to other carbamate derivatives, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate stands out due to its unique stereochemistry and the presence of specific functional groups that enhance its reactivity and stability.

List of Similar Compounds

  • Methylcarbamate derivatives

  • Ethylcarbamate derivatives

  • Isopropylcarbamate derivatives

Each of these similar compounds has its own set of properties and applications, but the unique (2R,3S,4S) configuration of this compound provides distinct advantages in certain contexts.

Properties

IUPAC Name

methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPMKIGESHWTO-SCRDCRAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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